6-chloro-9-(3-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-Chloro-9-[(3-methoxyphenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines chromene and oxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-[(3-methoxyphenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with chromene derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-[(3-methoxyphenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro substituent, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Chloro-9-[(3-methoxyphenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-9-[(3-methoxyphenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-9-[(3-hydroxyphenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
- 6-Chloro-9-[(3-aminophenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
Uniqueness
6-Chloro-9-[(3-methoxyphenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
Molecular Formula |
C25H20ClNO4 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
6-chloro-9-[(3-methoxyphenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H20ClNO4/c1-29-18-9-5-6-16(10-18)13-27-14-21-24-20(11-22(26)25(21)30-15-27)19(12-23(28)31-24)17-7-3-2-4-8-17/h2-12H,13-15H2,1H3 |
InChI Key |
OZTXTSDCHPTTMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3=C4C(=CC(=C3OC2)Cl)C(=CC(=O)O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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